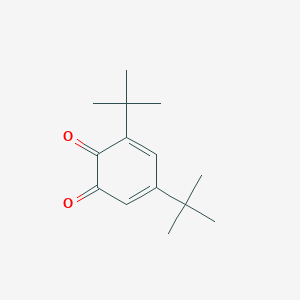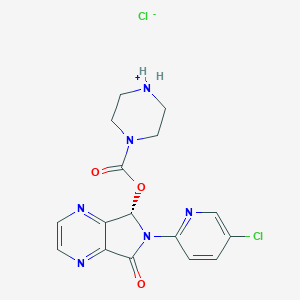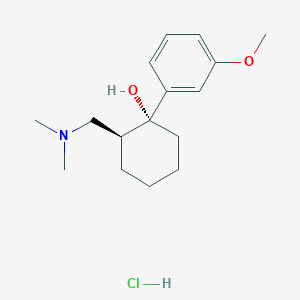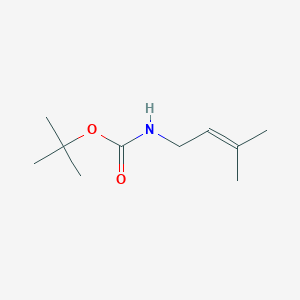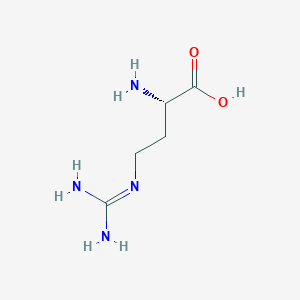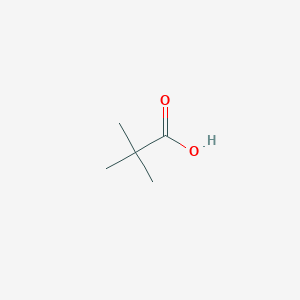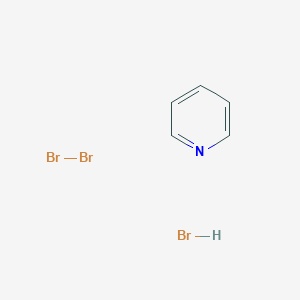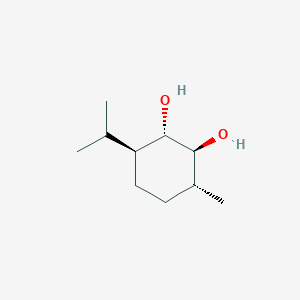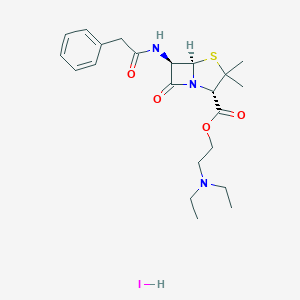
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, also known as MITO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the thiazolidinone class of compounds, which have been extensively studied for their biological activities. MITO has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemische Und Physiologische Effekte
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, reduction of oxidative stress, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has some limitations, including its poor solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been synthesized using various methods and has shown promising results in preclinical studies. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can be synthesized using various methods, including the reaction of 2-mercaptoacetamide with 2-methylacetoacetate in the presence of a base. The resulting product is then treated with chloroacetyl chloride to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one. Another method involves the reaction of 2-mercaptoacetamide with 2-methyl-3-oxobutanoic acid in the presence of a base, followed by treatment with thionyl chloride and triethylamine to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
151699-17-1 |
|---|---|
Produktname |
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
Molekularformel |
C7H11NOS2 |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
2-methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11NOS2/c1-5(2)6(9)8-3-4-11-7(8)10/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VJOPDUBPKAZBCM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCSC1=S |
Kanonische SMILES |
CC(C)C(=O)N1CCSC1=S |
Synonyme |
1-Propanone, 2-methyl-1-(2-thioxo-3-thiazolidinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



